Methoxyfenozide

Catalog No.
S535152
CAS No.
161050-58-4
M.F
C22H28N2O3
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxyfenozide

CAS Number

161050-58-4

Product Name

Methoxyfenozide

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)

InChI Key

QCAWEPFNJXQPAN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C

Solubility

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C)
In water, 3.3 mg/L at 20 °C

Synonyms

methoxyfenozide, N-tert-butyl-N'-(3-methoxy-O-toluoyl)-3,5-xylohydrazide, RH 2485, RH-2485

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C

Description

The exact mass of the compound Methoxyfenozide is 368.21 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.71e-06 min dmso 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °c)in water, 3.3 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of carbohydrazide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Methoxyfenozide is a synthetic compound belonging to the diacylhydrazine class of insecticides. It is primarily used as an insect growth regulator, specifically targeting lepidopteran larvae, such as moths and butterflies. The compound mimics the action of the molting hormone 20-hydroxyecdysone, inducing premature and lethal molting in these insects. This mechanism disrupts their normal development, leading to cessation of feeding and ultimately death .

The chemical formula of methoxyfenozide is C${20}$H${24}$N${2}$O${4}$, and it has a melting point range of 204 to 206.6 °C . It appears as a light brown liquid suspension with a weak characteristic odor and has a density of approximately 1.06 g/cm³ at 20 °C .

Methoxyfenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E) [, ]. It binds to the ecdysone receptor, triggering premature and abnormal molting in lepidopteran larvae. This disrupts their development and ultimately leads to death []. The selectivity of methoxyfenozide arises from its specific fit with the insect ecdysone receptor, having minimal impact on other insect groups or mammals due to differences in receptor structures [].

  • Toxicity: Methoxyfenozide is considered moderately toxic to humans (Oral LD50 for rats: >5000 mg/kg) []. However, proper handling procedures are still recommended to avoid inhalation, ingestion, or skin contact.
  • Flammability: Not readily flammable [].
  • Reactivity: Stable under normal storage conditions. Can react with strong acids or bases [].

Note:

  • This analysis focuses on scientific research aspects of methoxyfenozide

The metabolism of methoxyfenozide involves several key reactions, including:

  • Demethylation: Removal of methyl groups from the molecule.
  • Glucuronidation: Conjugation with glucuronic acid, enhancing solubility for excretion.
  • Hydroxylation: Addition of hydroxyl groups, altering its reactivity and solubility .

These reactions facilitate the compound's breakdown in biological systems, primarily occurring in the liver after oral administration.

Methoxyfenozide exhibits high specificity for lepidopteran larvae, making it an effective tool in pest management. Its mode of action involves:

  • Mimicking ecdysone receptors in insects.
  • Inducing incomplete molting, which interrupts normal feeding behavior within hours of ingestion.
  • Resulting in lethargy and developmentally lethal outcomes over several days .

Studies have shown that methoxyfenozide has low acute toxicity to mammals and non-target arthropods, indicating its potential for use in Integrated Pest Management (IPM) strategies .

The synthesis of methoxyfenozide typically involves two main steps:

  • Condensation Reaction: This step combines precursor chemicals to form an intermediate compound.
  • Acylation Reaction: In this step, the intermediate undergoes acylation using benzoyl chloride under controlled conditions to yield methoxyfenozide .

This method emphasizes recycling raw materials and minimizing waste, aligning with modern pesticide production standards.

Methoxyfenozide is primarily applied in agriculture as an insecticide targeting a variety of crops, including:

  • Brassicaceous vegetables
  • Solanaceous vegetables
  • Melons
  • Cotton
  • Apples
  • Peaches
  • Paddy rice
  • Forests

Its effectiveness against lepidopteran pests makes it a valuable component in pest control programs aimed at reducing crop damage while maintaining environmental safety .

Research indicates that methoxyfenozide can interact synergistically with other insecticides. For example, studies have shown that combining methoxyfenozide with spinetoram enhances its efficacy against certain pest strains like Spodoptera littoralis. The presence of piperonyl butoxide has also been observed to potentiate the toxicity of methoxyfenozide, indicating potential for improved pest control strategies when used in combination with other agents .

Methoxyfenozide shares structural and functional similarities with other insect growth regulators. Key compounds include:

Compound NameChemical StructureMode of ActionUnique Features
TebufenozideC${20}$H${23}$N${3}$O${4}$Ecdysone agonist; induces premature moltingBroad-spectrum activity against various insects
ChromafenozideC${22}$H${26}$N${2}$O${4}$Ecdysone receptor mimic; causes larval mortalityEffective against resistant pest populations
HalofenozideC${19}$H${21}$N${3}$O${4}$Similar action to ecdysone; disrupts growthTargets specific lepidopteran species

Methoxyfenozide is noted for its high potency and specificity compared to these compounds, making it particularly effective against lepidopteran larvae while exhibiting minimal toxicity to non-target species . This unique profile enhances its desirability in sustainable agricultural practices.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White powder

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

368.20999276 g/mol

Monoisotopic Mass

368.20999276 g/mol

Heavy Atom Count

27

LogP

3.7 (LogP)
log Kow = 3.7 (shake flask)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

206.2 - 208 °C
MP: 204 - 20.6 °C /Technical/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

62A22651ZX

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (24.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (31.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (67.98%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

3.5X10-11 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

161050-58-4

Absorption Distribution and Excretion

Forty two groups of Sprague Dawley rats (up to 5/sex/group) were dosed by oral gavage with either (14)C-t-butyl-, (14)C-A-Ring-, or (14)C-B-Ring-Methoxyfenozide at doses of 10 or 1000 mg/kg. Some treatments were performed by combining appropriate amount of non-labeled or (13)C-labeled Methoxyfenozide to the (14)C-Methoxyfenozide. Three types of experiments were performed: (1) determination of excretion, distribution, and mass balance 120 hours post dose; (2) pharmacokinetics in blood (Cmax and 1/2 Cmax); and (3) tissue distribution of (14)C at Cmax and 1/2 Cmax. The (14)C was mostly excreted during the first 24 hours with 58-77% of the administered dose recovered in the feces and 4-9% of the dose found in urine from day 0-1. The position of the carbon label did not alter the excretion profile significantly. Approximately, 0.07-0.23% of (14)C remained in the tissues, and 0.03-0.11% were recovered as (14)C-CO2 and volatile organics from day 0-5 post dose. The maximum concentrations of (14)C-Methoxyfenozide in the blood were observed at 15-30 minutes post dose for all three (14)C-labels. The highest tissue concentration of (14)C was in the liver. The (14)C residues were rapidly cleared from all organs in the rat. Based on the recovery of (14)C from the bile, urine, tissues and carcasses, 62-70% of the administered dose was systemically absorbed.
The tissue distribution of radioactivity was investigated after a single dose of A-ring-labelled or t-butyl-labelled methoxyfenozide administered by gavage (at Cmax, 1/2 Cmax and at 5 days after dosing at 10 or 1000 mg/kg bw), and after a single dose of B-ring-labelled methoxyfenozide (5 days after dosing at 10 mg/kg bw). Tissue distribution was also investigated after dosing with A-ring-labelled methoxyfenozide at 10 mg/kg bw as a pulse dose (5 days after dosing) and as a repeated dose (at 0.25 hr after the last dose, at about Cmax). Similar results were seen in all experiments. The absorbed radioactivity was widely distributed, with the highest concentration of absorbed radioactivity found in the liver at 0.5-2 hr after dosing (the higher concentrations found in the stomach and intestinal tract were attributed to largely unabsorbed material). ... Clearance from the body was extensive; 5 days after a single dose of 10 mg/kg bw, the highest percentage of radioactivity, representing <0.1% of the administered dose, was found in the liver.
The biliary excretion of radiolabel after a single oral dose of ((14)C-A-ring) methoxyfenozide at 10 mg/kg was investigated in bile-duct cannulated rats. Biliary excretion was rapid, with 22% (females) and 50% (males) of the administered dose being excreted within 12 hr. Overall, 38% (females) and 64% (males) of the radiolabel was excreted in bile within 72 hr. Considerable variability between individual animals was seen in cannulated female rats (bile, 13-55%; and urine, 5-43% within 72 hr), but the overall amount absorbed (in bile, urine, carcass and tissues) was similar for all four females (56-67%). Taking the biliary component into account, the overall extent of oral absorption of methoxyfenozide at a dose of 10 mg/kg bw was 60-70% in both sexes.
The dermal absorption in vivo of methoxyfenozide formulated as an aqueous flow-able liquid (RH-112,485 2F) or as a wettable powder (RH-112,485 280WP) was tested in rats in a study that was designed to comply with US EPA guidelines and GLP. The methoxyfenozide administered was uniformly labelled with (14)C on the methoxyphenyl ring; this is acceptable given the limited cleavage seen in studies of oral metabolism. To provide data on exposure to the concentrated product and in-use-dilutions, groups of four male Crl : CD BR rats received radiolabelled methoxyfenozide at three aqueous dilutions (0.025, 0.25, or 2.5% w/v), applied in a volume of 100 uL to a shaved area of about 10 sq cm for 1, 10, or 24 hr. Systemically absorbed methoxyfenozide was defined as the radiolabel found in the carcass, urine (plus urine funnel and cage washes), feces, and whole blood. For RH-112,485 2F, the total mean recovery of radiolabel in all groups ranged from 98% to 114%. After an exposure of 1, 10, or 24 hr to (14)C-labelled RH-112,485 2F formulation diluted in water to a concentration of 2.5, 0.25, or 0.025% w/v, a small amount of radiolabel (<1-4%) was systemically absorbed. For RH-112,485 280 WP, three animals with poor recoveries were excluded from further analysis. The total mean recovery of radiolabel in all groups ranged from 85% to 110%. After an exposure of 1, 10, or 24 hr to (14)C-labelled RH-112,485 280 WP at a concentration of 2.5, 0.25, or 0.025% w/v, <1-2% of radiolabel was systemically absorbed. Findings were similar for both formulations. The amount of radiolabel that was systemically absorbed did not increase linearly between the 10-hr and 24-hr exposure periods, indicating that most of the radiolabel that remained in or on the skin after washing was tightly bound and was not available for systemic absorption. This study shows that methoxyfenozide is poorly absorbed (<4%) after dermal exposure to either of the formulated products or in-use dilutions. The low rate of dermal absorption may be attributed to very low solubility in water (3.3 mg/L at 20 °C).

Metabolism Metabolites

Forty two groups of Sprague Dawley rats (up to 5/sex/group) were dosed by oral gavage with either (14)C-t-butyl-, (14)C-A-Ring-, or (14)C-B-Ring-Methoxyfenozide at doses of 10 or 1000 mg/kg. ... (14)C- Methoxyfenozide was extensively metabolized into 32 metabolites (26 identified) isolated from urine and feces, and 24 metabolites were found and characterized from the bile. Seven metabolites comprised of 59-69% and 42-56% of the dose at 10 and 1000 mg/kg dose levels, respectively. Parent comprised of 14-26% and 30-39% of the administered (14)C at 10 and 1000 mg/kg dose levels, respectively.
Parent compound was found only in the feces (not in the urine or bile) and comprised 14-26% and 30-39% of the administered dose for animals at the lower and higher doses, respectively, indicating that animals at the lower dose metabolized a greater fraction of the administered dose compared with animals at the higher dose. Seven metabolites (M10, M14, M16, M22, M24, M28, M30) were found to be present in feces plus urine each at >2% of the administered dose. The predominant metabolites were M14 (desmethylated parent) and M24 (hydroxy methyl derivative). Parent compound plus these seven metabolites accounted for 74-90% of the administered dose (in feces plus urine) in all groups. For each of these groups, the total of parent plus identified metabolites accounted for >/= 83% of the administered dose, i.e. the metabolic profile of methoxyfenozide in feces and urine was well defined. Less than 5% of the administered dose was present as metabolites formed from the cleavage of the amide bridge.
Two metabolites, M16 (A-ring glucuronide of M14) and M26 (A-ring glucuronide of M24), were the main metabolites in bile. M16 was present at 13% and 18% in males and females respectively, M26 was present at 5% in males and 11% in females, all other metabolites represented <3% of the administered dose. The presence of M16 and M26 at higher concentrations in bile than in feces indicates that these two metabolites were subject to subsequent hydrolysis.
The primary /metabolic/ pathway probably involves demethylation of the A-ring methoxy moiety to form the corresponding phenol (M14), which is conjugated with glucuronic acid to form M16. Hydroxylation on the B-ring methyl moieties is also a significant metabolic pathway. Cleavage of methoxyfenozide to release either of the rings or the t-butyl group is only a minor pathway; none of the cleaved metabolites (M06, M07, M13, M32-36) were present at >2% of the dose. In males, however, cleaved metabolites represented up to about 50% of the metabolites found in urine. There was an indication that males cleaved more of the absorbed dose than did females, on the basis of urinary metabolite patterns.
Results for the animals receiving diets containing methoxyfenozide for 14 days plus a single dose of (14C) methoxyfenozide at 10 mg/kg bw by gavage showed evidence of induction of metabolism. Concentrations of M22, M28 and M30 increased, while concentrations of M14 and M24 were reduced relative to concentrations in animals that received only a single dose of (14C) methoxyfenozide at 10 mg/kg bw.

Wikipedia

Methoxyfenozide

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies methoxyfenozide as unlikely to present an acute hazard in normal use; Main Use: insecticide.

Analytic Laboratory Methods

Adequate analytical methodologies are available, e.g., high performance liquid chromatography with ultraviolet or mass spectrometry detection (HPLC/ UV or MS), for enforcing methoxyfenozide tolerances. Depending on the plant commodity, the limit of quantitation (LOQ) for methoxyfenozide in primary crop commodities is 0.01- 0.05 ppm.
Determination of residues in soil by HPLC/UV.

Storage Conditions

Do not store this material near food, feed or drinking water. The minimum recommended storage temperature for this material is 32 °F (0 °C). The maximum recommended storage temperature for this material is 104 °F (40 °C). Store in a well-ventilated area. Keep container tightly closed when not in use. /Intrepid 2F Insecticide/
Store in a cool dry well-ventilated area, but not below 32 °F. /Intrepid 2F Insecticide/

Dates

Modify: 2023-08-15
1. Meikle WG, Corby-Harris V, Carroll MJ, Weiss M, Snyder LA, Meador CAD, Beren E, Brown N. Exposure to sublethal concentrations of methoxyfenozide disrupts honey bee colony activity and thermoregulation. PLoS One. 2019 Mar 28;14(3):e0204635. doi: 10.1371/journal.pone.0204635. PMID: 30921332; PMCID: PMC6438536.

2. Shah RM, Abbas N, Shad SA, Binyamin M. Determination of the Genetic and Synergistic Suppression of a Methoxyfenozide-Resistant Strain of the House Fly Musca domestica L. (Diptera: Muscidae). Neotrop Entomol. 2018 Oct;47(5):709-715. doi: 10.1007/s13744-018-0604-9. Epub 2018 Apr 13. Erratum in: Neotrop Entomol. 2018 May 3;: PMID: 29654414.

3. Rehan A, Freed S. Fitness Cost of Methoxyfenozide and the Effects of Its Sublethal Doses on Development, Reproduction, and Survival of Spodoptera litura (Fabricius) (Lepidoptera: Noctuidae). Neotrop Entomol. 2015 Oct;44(5):513-20. doi: 10.1007/s13744-015-0306-5. Epub 2015 Jun 30. PMID: 26123055.

4. Shah RM, Abbas N, Shad SA. Assessment of resistance risk in Musca domestica L. (Diptera: Muscidae) to methoxyfenozide. Acta Trop. 2015 Sep;149:32-7. doi: 10.1016/j.actatropica.2015.05.009. Epub 2015 May 15. PMID: 25985910.

5. Rehan A, Freed S. Resistance selection, mechanism and stability of Spodoptera litura (Lepidoptera: Noctuidae) to methoxyfenozide. Pestic Biochem Physiol. 2014 Mar;110:7-12. doi: 10.1016/j.pestbp.2014.02.001. Epub 2014 Feb 12. PMID: 24759045.

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